5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are significant in various fields, particularly in medicinal chemistry, due to their diverse biological activities. The trifluoromethyl group attached to the pyrimidine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione can be efficiently achieved through the Biginelli reaction. This one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. For instance, the reaction can be catalyzed by nano-cellulose/BF3/Fe3O4, which provides high yields under mild conditions . The reaction is typically carried out in ethanol, a green and commercially available solvent, at room temperature.
Industrial Production Methods
In industrial settings, the Biginelli reaction is often optimized for large-scale production. The use of heterogeneous catalysts, such as metal oxide nanoparticles or supported solid acids, allows for easy recovery and recycling of the catalyst, making the process more sustainable and cost-effective . Solvent-free conditions can also be employed to further enhance the reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives with different substituents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidine ring.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The biological activity of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that also contains a fluorinated pyrimidine ring.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with similar biological activities.
Uniqueness
The presence of the trifluoromethyl group in 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione distinguishes it from other similar compounds. This group enhances the compound’s chemical stability and biological activity, making it a more potent and versatile molecule for various applications.
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-diazinane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h2H,1H2,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYJXCFDMOGNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274473 | |
Record name | 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2145-56-4 | |
Record name | 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.